N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
Overview
Description
N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves the reaction of 2-aminobenzimidazole with propyl bromide to form the intermediate 1-propyl-1H-1,3-benzodiazole. This intermediate is then reacted with 3-bromopropylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Chemical Reactions Analysis
N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium methoxide (NaOMe).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Mechanism of Action
The mechanism of action of N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with molecular targets such as serine/threonine kinase 33 (STK33). The compound inhibits the enzymatic function of STK33, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This mechanism is particularly effective in targeting cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can be compared with other benzimidazole derivatives such as:
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide: This derivative has a furan ring, which imparts unique properties and applications.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl) benzamide: This compound has been identified as a potential anticancer agent, similar to this compound.
Properties
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIAHCYOPXCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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